
Diisopropylamine, hydrochloride
Overview
Description
Diisopropylamine hydrochloride (CAS 819-79-4) is an organic ammonium salt with the molecular formula C₆H₁₆ClN and a molecular weight of 137.65 g/mol . Structurally, it consists of a diisopropylamine backbone protonated at the nitrogen atom, forming a crystalline solid with a melting point of 215–220°C and high water solubility .
Preparation Methods
Synthetic Routes and Reaction Conditions
Diisopropylamine, hydrochloride can be synthesized through the reaction of diisopropylamine with hydrochloric acid. The reaction typically involves the following steps:
-
Preparation of Diisopropylamine: : Diisopropylamine is prepared by the reductive amination of acetone with ammonia using a modified copper oxide catalyst, generally copper chromite . [ \text{NH}_3 + 2 (\text{CH}_3)_2\text{CO} + 2 \text{H}_2 \rightarrow \text{C}6\text{H}{15}\text{N} + 2 \text{H}_2\text{O} ]
-
Formation of this compound: : Diisopropylamine is then reacted with hydrochloric acid to form this compound. [ \text{C}6\text{H}{15}\text{N} + \text{HCl} \rightarrow \text{C}6\text{H}{16}\text{ClNO}_2 ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Diisopropylamine, hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form primary amines.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used.
Major Products Formed
Oxidation: Formation of amine oxides.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amines and amides.
Scientific Research Applications
Chemical Properties and Structure
Diisopropylamine hydrochloride is a secondary amine with the molecular formula . It appears as a colorless to pale yellow liquid and has a characteristic ammonia-like odor. The compound is soluble in water and polar organic solvents, making it useful for various chemical reactions.
Organic Synthesis
DIPA·HCl serves as an important reagent in organic synthesis. Its applications include:
- Precursor for Lithium Diisopropylamide (LDA): DIPA reacts with organolithium reagents to produce lithium diisopropylamide, a strong non-nucleophilic base widely used in deprotonation reactions and as a nucleophile in carbonyl chemistry .
- Synthesis of Sulfenamides: It acts as a precursor for certain sulfenamides, which are utilized in the vulcanization of rubber, enhancing the durability and elasticity of rubber products .
- Production of Herbicides: DIPA·HCl is used in synthesizing herbicides such as diallate and triallate, which are effective in controlling weed growth in agricultural settings .
Pharmaceutical Applications
DIPA·HCl has notable applications in the pharmaceutical industry:
- Treatment of Urinary Incontinence: Diisopropylamine derivatives have been investigated for their effectiveness in treating stress urinary incontinence. For instance, fesoterodine, a diisopropylamine derivative, has shown promise as a therapeutic agent for managing this condition by acting on detrusor overactivity .
- Formulation Development: DIPA·HCl can be incorporated into various formulations, including gels and transdermal patches, enhancing drug delivery systems .
Industrial Applications
Beyond its role in synthesis and pharmaceuticals, DIPA·HCl is employed in several industrial processes:
- Corrosion Inhibition: It is utilized as a corrosion inhibitor in gas purification processes, protecting metal surfaces from degradation .
- Surfactants and Emulsifiers: The compound is involved in producing specialty surfactants used in detergents and emulsifiers for various applications .
Case Study 1: Development of Fesoterodine
Fesoterodine is a diisopropylamine derivative developed for treating urinary incontinence. Clinical studies have demonstrated its efficacy in reducing episodes of involuntary leakage of urine, thereby improving the quality of life for patients suffering from this condition . The compound's mechanism involves antagonism at muscarinic receptors, which helps regulate bladder contractions.
Case Study 2: Use in Organic Synthesis
A study highlighted the use of DIPA·HCl as a reagent for synthesizing complex organic molecules through deprotonation reactions. The selectivity offered by lithium diisopropylamide derived from DIPA allows for more controlled reactions compared to other amines, leading to higher yields and purities of desired products .
Mechanism of Action
Diisopropylamine, hydrochloride exerts its effects through various mechanisms depending on its application:
As a Base: It acts as a strong base in organic synthesis, facilitating deprotonation reactions.
As a Nucleophile: It participates in nucleophilic substitution reactions due to its electron-rich nitrogen atom.
Buffering Agent: It helps maintain pH in biochemical assays by neutralizing acids and bases.
Comparison with Similar Compounds
Diisopropylamine hydrochloride shares structural and functional similarities with other amine hydrochlorides and quaternary ammonium salts. Below is a detailed comparison:
Structural and Functional Analogs
Table 1: Comparative Analysis of Diisopropylamine Hydrochloride and Related Compounds
Key Differences and Research Findings
(2) Pharmacological and Toxicological Profiles
- Cardiovascular Effects : Diisopropylamine hydrochloride reduces cardiac output and blood pressure but increases peripheral resistance . In contrast, DIPA-DCA, while also used in cardiovascular therapies, demonstrates mutagenicity in the Ames test and direct toxicity to humans .
- Safety : Diisopropylamine hydrochloride lacks reported mutagenicity, unlike DIPA-DCA .
(3) Agricultural Utility
- Diisopropylamine hydrochloride promotes root growth in dicotyledons (e.g., cucumbers) at 50 ppm , whereas analogous compounds like auxins (e.g., indole-3-acetic acid) require lower concentrations for similar effects .
(4) Bioconjugation Efficiency
- Diisopropylamine hydrochloride enhances Trp-selective sulfenylation in peptides when paired with cysteine sulfoxide, outperforming guanidine hydrochloride in reaction specificity .
Biological Activity
Diisopropylamine hydrochloride (DIPA·HCl) is a compound with various biological activities and applications, particularly in pharmacology and toxicology. This article reviews its biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- Chemical Formula : C₆H₁₄ClN
- Molecular Weight : 135.64 g/mol
- CAS Number : 819-79-4
Diisopropylamine is a secondary amine that serves as a nucleophile in organic synthesis. Its bulky structure allows for selective reactions compared to other amines, making it valuable in various chemical processes.
Biological Activity Overview
Diisopropylamine hydrochloride exhibits several biological activities, primarily related to its effects on the cardiovascular and respiratory systems, as well as its potential neuropharmacological effects.
Cardiovascular Effects
Research indicates that diisopropylamine can lower arterial blood pressure and reduce cardiac output. In studies involving exposure to varying concentrations of diisopropylamine, significant respiratory rate reductions were observed in animal models. The RD50 (the concentration causing a 50% decrease in respiratory rate) was found to be around 678 mg/m³ (161 ppm) in one study .
Table 1: Respiratory Effects of Diisopropylamine
Study Reference | RD50 (mg/m³) | Observed Effects |
---|---|---|
Gag89 | 678 | Decreased respiratory rate |
Zis95 | 733 | Respiratory irritation in mice |
Hey87 | 429 | Lower respiratory tract irritation |
Toxicological Profile
Diisopropylamine has been studied for its potential toxic effects through inhalation and dermal exposure. In a dermal toxicity study, doses of up to 150 mg/kg body weight did not show systemic effects after repeated exposure over one month . However, higher doses led to moderate to severe dermal irritation.
Table 2: Dermal Toxicity Findings
Dose (mg/kg) | Observed Effects | |
---|---|---|
0 | No effects | Control |
50 | Slight irritation | Minimal impact |
150 | No systemic effects | Safe for short-term exposure |
450 | Moderate irritation | Caution advised |
2000 | Severe irritation; all sacrificed | Highly toxic |
Mutagenicity and Genotoxicity
Studies on the mutagenic potential of diisopropylamine have yielded mixed results. It was found to be negative in several tests using S. typhimurium strains, indicating no significant mutagenic activity under specific conditions . However, conflicting results were noted in other assays involving different strains.
Pharmacokinetics in Animals
A study assessing the pharmacokinetics of diisopropylamine dichloroacetate (DADA), which includes diisopropylamine as a component, demonstrated its metabolic pathways and excretion profiles in horses. Urine samples collected post-administration showed detectable levels of DIPA up to four hours after dosing at a low dose of 0.08 mg/kg . This suggests that diisopropylamine can remain active within biological systems for a significant duration.
Influenza A Infection Studies
In another study focusing on severe influenza infections, diisopropylamine dichloroacetate was shown to modulate energy metabolism by inhibiting pyruvate dehydrogenase kinase (PDK4). This inhibition was associated with improved energy homeostasis during viral infections, highlighting the compound's potential therapeutic applications .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for diisopropylamine hydrochloride, and how do reaction conditions influence yield?
Diisopropylamine hydrochloride is typically synthesized via acid-catalyzed reactions. A key method involves reacting diisopropylamine with hydrochloric acid under controlled conditions. For example, in one protocol, diisopropylamine is treated with 37% HCl in ethanol, followed by crystallization to yield the hydrochloride salt . Alternative routes utilize hydrogen peroxide oxidation in the presence of catalysts like Mn(Salen-Ph) or Fe(Salen), achieving yields of 67–88% depending on solvent systems (e.g., methyl tert-butyl ether or tetrahydrofuran) and reaction temperatures (~60°C) .
Q. How is diisopropylamine hydrochloride characterized using spectroscopic methods?
- IR Spectroscopy : The NH⁺ stretching envelope in secondary amine salts like diisopropylamine hydrochloride appears as a broad, strong peak near 2500–3000 cm⁻¹, distinct from primary or tertiary amines. This is critical for confirming protonation .
- NMR Analysis : Reaction monitoring via ¹H NMR (in CDCl₃) can detect intermediates (e.g., aminoindenones) and decomposition products. For example, signals for the hydrochloride precipitate and residual diisopropylamine can be resolved at δ 1.2–1.5 ppm (CH₃ groups) and δ 3.2–3.5 ppm (NH⁺) .
Q. What safety precautions are necessary when handling diisopropylamine hydrochloride?
- Hazard Classification : Acute oral toxicity (Category 4), skin/eye irritation (Category 2A), and specific target organ toxicity (Category 3) .
- Handling Protocol : Use fume hoods to avoid aerosol inhalation, wear nitrile gloves, and employ spill containment measures (e.g., inert absorbents). Emergency procedures include flushing eyes with water for 15 minutes and administering oxygen if inhaled .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in diisopropylamine hydrochloride synthesis?
Catalyst selection and solvent systems significantly impact yield. For example:
Catalyst | Solvent | Temperature | Yield (%) | Reference |
---|---|---|---|---|
Mn(Salen-Ph) | MTBE/NaOH | 60°C | 88 | |
Fe(Salen) | THF/NaOH | 60°C | 67 |
Increasing hydrogen peroxide concentration (25% → 50%) enhances oxidation efficiency but requires slower addition rates to avoid exothermic side reactions .
Q. How can researchers resolve discrepancies in NMR data during reaction monitoring?
Contradictions in NMR signals (e.g., unexpected peaks) may arise from side products or decomposition. For example, diisopropylamine hydrochloride reactions in acetonitrile can produce hydrobromide salts or aminoindenones, detectable via TLC (petroleum ether/ether 50:50) . Use deuterated solvents (CDCl₃) to stabilize intermediates and acquire time-resolved spectra to track kinetic byproducts.
Q. What role does diisopropylamine hydrochloride play in heterocyclic compound synthesis?
It serves as a proton scavenger in palladium-catalyzed cross-coupling reactions, mitigating acid-induced side reactions. For instance, in pyridine synthesis from oximes and α,β-unsaturated aldehydes, diisopropylamine hydrochloride stabilizes copper(I) iodide catalysts, improving regioselectivity .
Q. What strategies exist for analyzing degradation products under acidic conditions?
Accelerated stability studies (e.g., 0.1 M HCl, 40°C) combined with LC-MS can identify hydrolysis products like isopropylamine. Quantify degradation kinetics using HPLC with a C18 column (UV detection at 210 nm) and compare against reference standards .
Q. How can solubility challenges in cross-coupling reactions be addressed using diisopropylamine hydrochloride?
In polar aprotic solvents (DMSO, DMF), diisopropylamine hydrochloride’s limited solubility may hinder catalysis. Pre-dissolving in minimal aqueous HCl (pH 3–4) or using co-solvents like THF/water (9:1) enhances miscibility while maintaining protonation .
Properties
CAS No. |
22675-80-5 |
---|---|
Molecular Formula |
C6H16ClN |
Molecular Weight |
137.65 g/mol |
IUPAC Name |
N-ethyl-2-methylpropan-2-amine;hydrochloride |
InChI |
InChI=1S/C6H15N.ClH/c1-5-7-6(2,3)4;/h7H,5H2,1-4H3;1H |
InChI Key |
BMVGRQFYWXVLDD-UHFFFAOYSA-N |
SMILES |
CC(C)[NH2+]C(C)C.[Cl-] |
Canonical SMILES |
CCNC(C)(C)C.Cl |
Related CAS |
108-18-9 (Parent) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.